REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=2)=[O:10])=[CH:4][CH:3]=1.[CH2:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)[CH3:21].C([O-])([O-])=O.[Na+].[Na+]>COCOC.O>[CH2:20]([C:22]1[CH:27]=[CH:26][C:25]([C:2]2[N:7]=[CH:6][C:5]([CH2:8][C:9]([NH:11][CH2:12][C:13]3[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=3)=[O:10])=[CH:4][CH:3]=2)=[CH:24][CH:23]=1)[CH3:21] |f:2.3.4|
|
Name
|
2-(6-Chloro-pyridin-3-yl)-N-(3-fluoro-benzyl)-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=N1)CC(=O)NCC1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
0.083 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCOC
|
Name
|
Palladiumtetrakistriphenylphosphine
|
Quantity
|
0.029 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was then degassed for 30 min (Ar through the solution and vacuum
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
applied for the first 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
degassed for additional 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 24 hr
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
solid washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)C1=CC=C(C=N1)CC(=O)NCC1=CC(=CC=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |